Scientific Field: Organic Chemistry
Summary of the Application: Methyl 3-(bromomethyl)-2-cyanobenzoate has been used in the allylation of structurally diverse ketones.
Methods of Application or Experimental Procedures: The allylation of ketones with methyl 3-(bromomethyl)-2-cyanobenzoate involves the modification of benzo[f]coumarin derivatives at the keto group via Barbier allylation.
Results or Outcomes: The synthesized benzo[f]coumarin derivatives have been characterized by spectral methods, and their ability to penetrate phospholipid bilayer has been estimated. The obtained benzo[f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite.
Summary of the Application: Methyl 3-bromo-2-(bromomethyl)propionate, a compound similar to Methyl 3-(bromomethyl)-2-cyanobenzoate, has been used in the synthesis of sultams. Sultams are a class of organic compounds sharing a common functional group commonly with the structure R-S(=O)(=O)-NR’-R". Sultams are used in various fields of medicinal chemistry and drug discovery.
Methyl 3-(bromomethyl)-2-cyanobenzoate is an organic compound that serves as a significant intermediate in various chemical syntheses. It is characterized by its unique molecular structure, which includes a bromomethyl group and a cyano group attached to a benzoate moiety. This compound is primarily utilized in organic synthesis due to its reactivity and ability to participate in diverse
Research indicates that methyl 3-(bromomethyl)-2-cyanobenzoate may exhibit biological activities, particularly as an intermediate in the synthesis of compounds with potential anticancer properties. For instance, it has been used to synthesize 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which inhibits thymidylate synthase and shows promise in cancer treatment. Additionally, studies have identified this compound as a genotoxic impurity in pharmaceuticals, emphasizing its relevance in drug safety assessments.
Several synthesis methods for methyl 3-(bromomethyl)-2-cyanobenzoate have been developed:
Methyl 3-(bromomethyl)-2-cyanobenzoate finds applications across various fields:
The interactions of methyl 3-(bromomethyl)-2-cyanobenzoate with other reagents have been studied extensively. Notably, its capacity to react with organoboron reagents during Suzuki-Miyaura cross-coupling illustrates its potential for forming complex molecular architectures. Such studies are vital for understanding its role in synthetic chemistry and its implications for drug development.
Methyl 3-(bromomethyl)-2-cyanobenzoate shares structural similarities with several related compounds. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-cyano-3-bromobenzoate | Similar cyano and bromomethyl groups | Different positioning of functional groups |
| Methyl 4-bromomethylbenzoate | Bromomethyl group on a different carbon | Lacks the cyano group |
| Methyl 3-(chloromethyl)-2-cyanobenzoate | Chloromethyl instead of bromomethyl | Potentially less reactive than brominated analogs |
| Methyl 3-methoxy-2-cyanobenzoate | Methoxy group instead of bromomethyl | Different reactivity profile |
Methyl 3-(bromomethyl)-2-cyanobenzoate stands out due to its specific combination of functional groups, which enhances its reactivity and utility in organic synthesis compared to these similar compounds.